3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride
CAS No.: 1219983-01-3
Cat. No.: VC2675892
Molecular Formula: C11H15ClINO
Molecular Weight: 339.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219983-01-3 |
|---|---|
| Molecular Formula | C11H15ClINO |
| Molecular Weight | 339.6 g/mol |
| IUPAC Name | 3-[(4-iodophenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14INO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H |
| Standard InChI Key | ZFOZKYYVXSYYQT-UHFFFAOYSA-N |
| SMILES | C1CNCC1COC2=CC=C(C=C2)I.Cl |
| Canonical SMILES | C1CNCC1COC2=CC=C(C=C2)I.Cl |
Introduction
Chemical Identity and Properties
3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClINO and a molecular weight of 339.6 g/mol. This compound is characterized by a pyrrolidine ring attached to a 4-iodophenoxy group via a methyl linker, with the nitrogen atom of the pyrrolidine ring forming a hydrochloride salt. The compound is registered with CAS number 1219983-01-3 and has been classified primarily as a research chemical.
Structural Characteristics
The molecular structure of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride consists of several key components:
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A five-membered pyrrolidine ring containing nitrogen
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A phenoxy group attached to the pyrrolidine ring via a methyl linker
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An iodine atom at the para position of the phenyl ring
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A hydrochloride salt formed at the nitrogen position
This structural arrangement contributes to the compound's chemical reactivity patterns and potential biological interactions.
Physical and Chemical Properties
The comprehensive physical and chemical properties of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride are summarized in Table 1, providing a reference for researchers working with this compound.
Table 1: Physical and Chemical Properties of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1219983-01-3 |
| Molecular Formula | C11H15ClINO |
| Molecular Weight | 339.6 g/mol |
| IUPAC Name | 3-[(4-iodophenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14INO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H |
| Standard InChIKey | ZFOZKYYVXSYYQT-UHFFFAOYSA-N |
| SMILES | C1CNCC1COC2=CC=C(C=C2)I.Cl |
| Canonical SMILES | C1CNCC1COC2=CC=C(C=C2)I.Cl |
| Physical Appearance | Typically a crystalline solid |
| Classification | Research chemical; Pharmaceutical intermediate |
The structural identifiers, including the InChI and SMILES notations, provide standardized representations that allow for easy computer-based searching and identification in chemical databases.
Synthesis Methods
The synthesis of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride involves multiple chemical steps utilizing various reagents and reaction conditions. While specific methodologies may vary based on scale and application, several key approaches have been documented in the literature.
Laboratory-Scale Synthesis
Laboratory synthesis of this compound typically involves a series of reactions including:
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Preparation of the 4-iodophenol starting material
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Alkylation to introduce the methyl linker
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Attachment of the pyrrolidine ring
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Salt formation with hydrochloric acid to produce the final hydrochloride salt
These synthetic steps require careful temperature control, appropriate solvent selection, and purification techniques to achieve high yields and purity.
Industrial-Scale Production
For larger-scale production of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride, continuous flow reactors and automated systems are often employed. These approaches enhance efficiency, improve reproducibility, and maintain stringent quality control standards that are essential for pharmaceutical applications. Industrial production methods typically focus on:
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Optimizing reaction conditions for maximum yield
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Ensuring high purity through advanced purification techniques
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Implementing strict quality control measures
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Reducing waste and environmental impact
The development of efficient synthetic routes remains an active area of research as demand for this compound continues to grow in various scientific applications.
Biological Activity and Pharmacological Properties
3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride has demonstrated interesting biological activities that make it a compound of interest for pharmaceutical research. Its structural features contribute to specific interactions with biological targets.
Receptor Interactions
Research has indicated that 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride can interact with various receptors and enzymes within biological systems. These interactions are primarily attributed to:
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The pyrrolidine nitrogen, which can form hydrogen bonds with receptor sites
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The iodophenoxy group, which may engage in hydrophobic interactions
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The spatial arrangement of these functional groups, which enables specific binding profiles
These structural characteristics allow the compound to potentially modulate neurotransmitter activity, suggesting applications in neurological and psychiatric research.
| Biological Target | Potential Mechanism | Possible Therapeutic Application |
|---|---|---|
| Serotonin receptors | Receptor modulation | Mood disorders |
| Norepinephrine systems | Neurotransmitter regulation | Anxiety and depression |
| Ion channels | Channel blocking/modulation | Pain management |
| Enzyme systems | Inhibition of specific enzymes | Various conditions |
These potential applications are based on structural similarities to known pharmacologically active compounds and preliminary research findings.
Structural Comparisons with Related Compounds
The structural characteristics of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride can be better understood by comparing it with similar compounds. This comparison highlights the unique features that contribute to its specific chemical and biological properties.
Comparison with Similar Iodinated Compounds
When comparing 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride with related compounds, several structural differences become apparent:
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Position of the iodine atom on the phenyl ring
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Nature of the heterocyclic ring (pyrrolidine vs. other heterocycles)
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Type of linkage between the heterocycle and the aromatic ring
These variations significantly impact the compound's reactivity patterns and biological interactions.
Structure-Activity Relationships
The presence of the iodine atom at the para position of the phenyl ring is a defining characteristic of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride. This structural feature:
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Increases lipophilicity compared to non-halogenated analogs
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Creates a specific electronic distribution within the molecule
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Provides a potential site for further derivatization in synthetic applications
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May influence binding interactions with biological targets
These structure-activity relationships are crucial for understanding the compound's behavior in both chemical and biological systems.
Table 3: Structural Comparison with Related Compounds
| Compound | Key Structural Difference | Impact on Properties |
|---|---|---|
| 3-[(4-Iodophenyl)methyl]pyrrolidine hydrochloride | Direct C-C bond instead of ether linkage | Altered flexibility and binding profile |
| 3-[(2-Iodophenoxy)methyl]pyrrolidine | Iodine in ortho position | Different electronic distribution and steric effects |
| 3-[(4-Bromophenoxy)methyl]pyrrolidine | Bromine instead of iodine | Lower molecular weight, different reactivity |
| 4-[(4-Iodophenoxy)methyl]piperidine | Piperidine instead of pyrrolidine ring | Different ring conformation and nitrogen positioning |
The distinctive structural features of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride contribute to its unique chemical reactivity and potential biological activities.
Applications in Drug Discovery and Development
The unique structural and chemical properties of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride make it valuable in various aspects of drug discovery and development.
Role as a Chemical Building Block
As a pharmaceutical intermediate, 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride serves important functions in medicinal chemistry:
These characteristics make it a valuable starting point for developing novel therapeutic agents.
Current Research Directions
Current research involving 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride spans several areas:
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Development of central nervous system-active compounds
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Investigation of novel analgesics targeting specific pain pathways
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Exploration of compounds with potential anti-inflammatory activity
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Structure-activity relationship studies to optimize biological activity
Researchers continue to explore the potential of this compound in various therapeutic areas, guided by its unique structural features and preliminary biological findings.
| Safety Measure | Recommendation |
|---|---|
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
| Engineering Controls | Fume hood or well-ventilated area |
| Storage | Cool, dry location in sealed container |
| Incompatibilities | Strong oxidizing agents, strong acids or bases |
| Waste Disposal | Follow local regulations for chemical waste |
| Emergency Response | Eye wash station and safety shower should be accessible |
These safety recommendations are based on general principles for handling chemical irritants and should be supplemented with compound-specific information as it becomes available.
Analytical Methods and Characterization
Accurate analytical methods are essential for characterizing 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride and ensuring its purity for research applications.
Spectroscopic Identification
Several spectroscopic techniques are commonly employed to identify and characterize 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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UV-Visible spectroscopy for chromophore characterization
These techniques, used collectively, provide comprehensive structural verification of the compound.
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and quality control:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Gas Chromatography (GC) for volatile component analysis
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
These analytical methods ensure that the compound meets the required specifications for research applications.
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